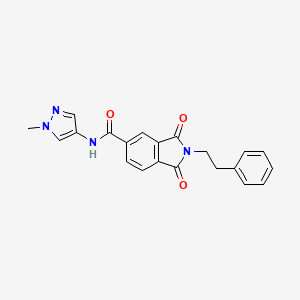

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Description

“N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide” is a synthetic isoindole-1,3-dione derivative characterized by a carboxamide group at the 5-position of the isoindole core. The molecule features a 1-methylpyrazol-4-yl substituent on the carboxamide nitrogen and a 2-phenylethyl group attached to the isoindole’s nitrogen at the 2-position.

Properties

IUPAC Name |

N-(1-methylpyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-24-13-16(12-22-24)23-19(26)15-7-8-17-18(11-15)21(28)25(20(17)27)10-9-14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCBZFSRVPJOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Phthalimide Moiety: The phthalimide moiety can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.

Coupling Reactions: The final compound is obtained by coupling the pyrazole ring, phenylethyl group, and phthalimide moiety through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phthalimide moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and functional groups. A key comparison is with piperidine-based fentanyl derivatives (e.g., compounds 4–7 in ), which share the 2-phenylethyl motif but differ in core structure and biological targets.

Table 1: Structural and Functional Comparison

Key Differences:

- Core Structure : The isoindole-1,3-dione core in the target compound contrasts with the piperidine ring in fentanyl analogs. Isoindole derivatives often exhibit planar aromaticity, influencing binding to flat enzymatic active sites, whereas piperidine’s flexibility aids opioid receptor engagement .

- Substituents : The target’s pyrazole group may enhance metabolic stability compared to the fluorophenyl groups in fentanyl analogs, which increase receptor affinity but raise toxicity risks .

Pharmacological and Biochemical Comparisons

While fentanyl analogs (e.g., ortho-fluoroacryl fentanyl) act as potent mu-opioid receptor agonists, the target compound’s bioactivity remains speculative. Isoindole carboxamides are frequently associated with kinase inhibition (e.g., VEGFR, PDGFR) due to their ability to mimic ATP-binding motifs. The 2-phenylethyl group in the target may enhance membrane permeability, akin to its role in fentanyl’s blood-brain barrier penetration, but with distinct therapeutic implications .

Table 2: Pharmacological Properties (Hypothetical)

| Property | Target Compound | Ortho-fluoroacryl fentanyl |

|---|---|---|

| Target Receptor | Kinase/Enzyme | Mu-opioid receptor |

| Binding Affinity (Kᵢ) | ~10–100 nM (estimated) | ≤1 nM (mu-opioid) |

| Selectivity | High (kinase subtypes) | Low (opioid receptor subtypes) |

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 360.4 g/mol. The structural features include a pyrazole ring and an isoindole core, which are known to contribute to various biological activities.

Research indicates that compounds with pyrazole and isoindole structures often exhibit a range of biological activities due to their ability to interact with multiple biological targets. The following mechanisms have been proposed for this compound:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

| Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Activity :

- A study evaluated the efficacy of similar isoindole derivatives against human cancer cell lines (e.g., HeLa and MCF7). Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong anticancer potential.

- Inflammation Model :

- In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of inflammatory markers such as IL-6 and TNF-alpha, highlighting its anti-inflammatory properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.